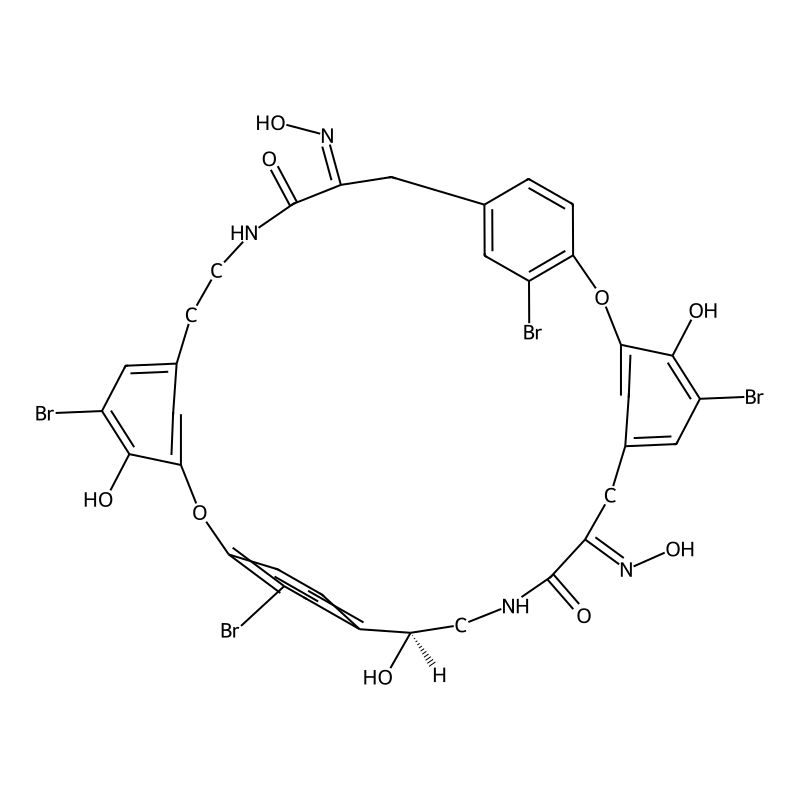

Bastadin 10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bastadin 10 is a complex macrocyclic tetrameric bromotyrosine derivative originally isolated from the marine sponge Ianthella basta. In biochemical and pharmacological research, it is procured primarily as a highly specific, reversible modulator of the ryanodine-sensitive calcium channel (RyR1). Unlike broad-spectrum channel activators, Bastadin 10 interacts specifically with the RyR1-FKBP12 macromolecular complex, making it an essential chemical probe for structural biology, electrophysiology, and intracellular calcium signaling studies. Its unique macrocyclic architecture and specific hydroxylation pattern dictate its precise binding affinity and gating influence, distinguishing it as a premium reagent for advanced calcium flux assays [1].

Substituting Bastadin 10 with the more commonly referenced Bastadin 5 or generic agonists like ryanodine fundamentally alters assay outcomes. While generic ryanodine locks the channel in a partial subconductance state, bastadins operate specifically via the FKBP12 complex. However, within the bastadin class, Bastadin 5 stabilizes both the open and closed states of the channel, leading to mixed conformational populations with minimal impact on calcium sensitivity. In stark contrast, the specific C-6 hydroxylation of Bastadin 10 exclusively and dramatically stabilizes the fully open conformation of the RyR1 channel. This extreme stabilization sensitizes the channel to calcium to such a degree that it overrides physiological calcium regulation and relieves magnesium inhibition, a unique property that cannot be replicated by Bastadin 5 or standard RyR modulators [1].

Exclusive Stabilization of the RyR1 Open Conformation vs. Bastadin 5

Single-channel analysis demonstrates that Bastadin 10 fundamentally differs from its close analog, Bastadin 5, in its effect on channel gating. While Bastadin 5 stabilizes both open and closed states, Bastadin 10 exclusively reduces the free energy associated with closed-to-open transitions, locking the channel in an open conformation. This extreme stabilization sensitizes the channel to Ca2+ activation, essentially obviating normal physiological Ca2+ regulation [1].

| Evidence Dimension | RyR1 conformational stabilization |

| Target Compound Data | Exclusively stabilizes the open state and overrides physiological Ca2+ regulation. |

| Comparator Or Baseline | Bastadin 5 stabilizes both open and closed states with little influence on Ca2+ sensitivity. |

| Quantified Difference | Complete shift to open-state stabilization versus mixed-state stabilization. |

| Conditions | Single-channel analysis and Ca2+ flux measurements across sarcoplasmic reticulum membranes. |

Procurement of Bastadin 10 is essential for researchers requiring a uniform, fully open channel population for structural or kinetic assays, avoiding the mixed states induced by Bastadin 5.

Promotion of Full Unitary Conductance in Calcium Release

In fluorescence assays measuring intracellular calcium sparks in skeletal muscle, different RyR agonists produce distinct steady-state conductance levels. Bastadin 10 elicits fluorescence events that decay to a steady level corresponding to 100% unitary conductance. In contrast, standard reference agonists like ryanodine and imperatoxin A only promote partial subconductance states of 50% and 35%, respectively [1].

| Evidence Dimension | Steady-phase unitary conductance of RyR1 |

| Target Compound Data | Promotes 100% unitary conductance during steady-phase events. |

| Comparator Or Baseline | Ryanodine promotes 50% conductance; Imperatoxin A promotes 35% conductance. |

| Quantified Difference | 2-fold to 2.8-fold increase in unitary conductance compared to standard agonists. |

| Conditions | Fluorescence monitoring of massive numbers of Ca2+ sparks in frog skeletal muscle. |

Buyers conducting precise electrophysiological or fluorescence imaging must select Bastadin 10 to achieve full-channel conductance, as generic ryanodine only yields partial channel opening.

Reversible, FKBP12-Dependent Mechanism of Action

The channel-opening action of Bastadin 10 is highly specific to the cytoplasmic face of the RyR1-FKBP12 complex. Pretreatment of the channels with FK506 or rapamycin, which dissociate FKBP12 from RyR1, selectively eliminates the effects of Bastadin 10. Furthermore, unlike high-dose ryanodine which binds irreversibly, the actions of Bastadin 10 are fully reversible and can be reconstituted by the addition of human recombinant FKBP12 [1].

| Evidence Dimension | Channel activation reversibility and complex dependency |

| Target Compound Data | Action is fully reversible and 100% dependent on FKBP12 presence. |

| Comparator Or Baseline | Ryanodine (high dose) acts irreversibly; generic Ca2+ acts independently of FKBP12. |

| Quantified Difference | Complete elimination of activity upon FKBP12 dissociation via FK506. |

| Conditions | Sarcoplasmic reticulum Ca2+ flux assays with FK506/rapamycin pretreatment. |

The reversibility and strict FKBP12 dependence allow for dynamic, multi-step experimental designs without permanently degrading the receptor complex.

Relief of Physiological Magnesium Inhibition

Under normal physiological conditions, Mg2+ acts as a potent inhibitor of the RyR1 channel. The extreme open-state stability induced by Bastadin 10 not only sensitizes the channel to Ca2+ but also completely relieves the inhibition normally imposed by physiological concentrations of Mg2+ [1].

| Evidence Dimension | Channel activity in the presence of physiological Mg2+ |

| Target Compound Data | Maintains high RyR1 open probability despite physiological Mg2+ presence. |

| Comparator Or Baseline | Baseline physiological state where Mg2+ strongly inhibits RyR1 opening. |

| Quantified Difference | Complete relief of physiological Mg2+ inhibition. |

| Conditions | In vitro Ca2+ flux assays using physiological concentrations of Mg2+ and Ca2+. |

This allows researchers to conduct robust calcium release assays in standard, physiologically relevant buffers without the confounding inhibitory effects of magnesium.

Single-Channel Electrophysiology and Lipid Bilayer Assays

Because Bastadin 10 promotes 100% unitary conductance and specifically locks the RyR1 channel in the open state, it is the optimal reagent for lipid bilayer electrophysiology. It allows researchers to study the fully open channel kinetics without the interference of the 50% subconductance states induced by generic ryanodine [1].

Structural and Functional Probing of the RyR1-FKBP12 Complex

Bastadin 10's strict dependence on the FKBP12 immunophilin makes it an invaluable tool for probing macromolecular interactions. It is routinely used in conjunction with FK506 or rapamycin to validate the functional coupling between RyR1 and FKBP12 in skeletal muscle preparations, offering a reversible mechanism that irreversible agonists cannot provide [2].

High-Fidelity Calcium Spark Imaging in Intact Muscle Fibers

In confocal fluorescence microscopy of intact skeletal muscle, Bastadin 10 is utilized to generate massive, stereotyped calcium sparks. Its ability to relieve physiological magnesium inhibition ensures robust, reproducible calcium release events in standard physiological buffers, making it superior to Bastadin 5 for generating clear, full-conductance steady-phase signals[2].

References

- [1] González, A., Kirsch, W. G., Shirokova, N., Pizarro, G., Stern, M. D., & Ríos, E. (2000). Involvement of multiple intracellular release channels in calcium sparks of skeletal muscle. Proceedings of the National Academy of Sciences, 97(8), 4380-4385.

- [2] Chen, L., Molinski, T. F., & Pessah, I. N. (1999). Bastadin 10 stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel in an FKBP12-dependent manner. Journal of Biological Chemistry, 274(46), 32603-32612.

XLogP3

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4